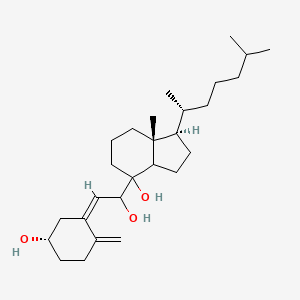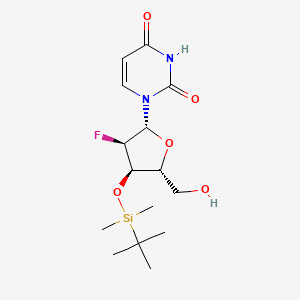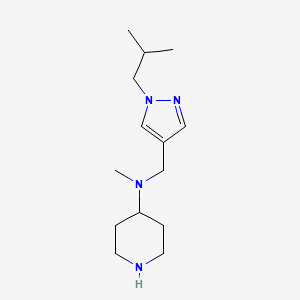![molecular formula C11H14N2O4S B1436436 2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol CAS No. 296798-36-2](/img/structure/B1436436.png)
2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol
Vue d'ensemble
Description
2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol (2-DBE) is a synthetically produced compound that is used in a variety of scientific research applications. It is a member of the benzothiazole family and is composed of a heterocyclic ring with two nitrogen atoms and an oxo group. 2-DBE is a versatile molecule with a wide range of applications in research, including biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The compound has been utilized in the synthesis of new pyridine derivatives with potential antimicrobial properties. These derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. The synthesis involves using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare various pyridine carboxylic acids, which are then further modified to produce amide derivatives. The antimicrobial activity screening of these synthesized compounds highlights the compound's application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Studies of Pyridine Derivatives
Further research into the synthesis and microbial studies of new pyridine derivatives using 2-amino substituted benzothiazole emphasizes the compound's role in antimicrobial applications. The synthesis process involves a mixture of pyridine and acetic anhydride to facilitate condensation, leading to the formation of various benzothiazole derivatives with antibacterial and antifungal activities. These studies contribute to the compound's potential use in creating antimicrobial agents (Patel & Agravat, 2007).
Antimicrobial Agent Synthesis
The compound has also been used in synthesizing benzodiazepine derivatives with antimicrobial activity. The synthesis process involves the reaction of chalcones and benzene-1,2-diamine in 2-ethoxy ethanol, yielding compounds that exhibit good antibacterial and antifungal activity. This research indicates the compound's utility in synthesizing new antimicrobial agents with potential clinical applications (Kottapalle & Shinde, 2021).
Coordination Chemistry and Catalysis
Research has also explored the compound's application in coordination chemistry, particularly in forming ethanol-solvated centrosymmetric dimers of bismuth(III) with thiosaccharinate. This study provides insights into the compound's utility in creating complex molecular structures that could have applications in catalysis and material science (Dennehy, Ferullo, Freire, & Baggio, 2014).
Propriétés
IUPAC Name |
2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-6-8-17-7-5-12-11-9-3-1-2-4-10(9)18(15,16)13-11/h1-4,14H,5-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXVIUIBZJOHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOCCO)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801366 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)




![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)
![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)


